(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the subsequent introduction of the ethoxybenzylidene and pyridinylacetamide groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have indicated its effectiveness as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, its anti-inflammatory and anticancer properties are being investigated, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anti-inflammatory and anticancer applications, the compound may modulate specific signaling pathways, reducing inflammation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Benzylidene-thiazolidinones: These compounds have a similar benzylidene group and exhibit various biological activities.
Uniqueness
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of the ethoxybenzylidene and pyridinylacetamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-14-8-6-13(7-9-14)11-15-18(24)22(19(26)27-15)12-17(23)21-16-5-3-4-10-20-16/h3-11H,2,12H2,1H3,(H,20,21,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKCYIJDDDRTQX-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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